molecular formula C12H15O6P B14464923 2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole CAS No. 67191-31-5

2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole

Cat. No.: B14464923
CAS No.: 67191-31-5
M. Wt: 286.22 g/mol
InChI Key: AEOUPDGSBWBQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. The compound is characterized by the presence of a benzodioxaphosphole ring, which is a phosphorus-containing heterocycle, and a diethoxyacetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole typically involves the reaction of a benzodioxaphosphole precursor with diethoxyacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate compounds.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: The diethoxyacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphine derivatives.

Scientific Research Applications

2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of stable adducts and subsequent biochemical modifications.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diethoxyacetophenone: A compound with a similar diethoxyacetyl group but different core structure.

    1,3,2-Benzodioxaphosphole derivatives: Compounds with variations in the substituents on the benzodioxaphosphole ring.

Uniqueness

2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole is unique due to its combination of a benzodioxaphosphole ring and a diethoxyacetyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

67191-31-5

Molecular Formula

C12H15O6P

Molecular Weight

286.22 g/mol

IUPAC Name

1,3,2-benzodioxaphosphol-2-yl 2,2-diethoxyacetate

InChI

InChI=1S/C12H15O6P/c1-3-14-12(15-4-2)11(13)18-19-16-9-7-5-6-8-10(9)17-19/h5-8,12H,3-4H2,1-2H3

InChI Key

AEOUPDGSBWBQEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)OP1OC2=CC=CC=C2O1)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.